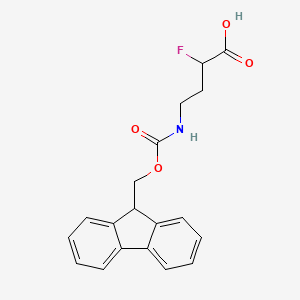

6-羟基-N-(噻吩-2-基甲基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of a pyrimidine derivative using NMR, FT-IR, MS, and X-ray structural analysis. Paper outlines a parallel solution-phase approach to synthesize a library of pyrimidine carboxamides, indicating a method that could potentially be adapted for the synthesis of "6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide." Paper details the synthesis of thieno[2,3-d]pyrimidine antifolate inhibitors, which are structurally related to the compound of interest and could provide a synthetic pathway. Paper discusses the Biginelli reaction, a one-pot synthesis method that could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for understanding their chemical properties and biological activities. Paper compares the crystal structure obtained from X-ray diffraction with the molecular structure optimized using DFT, which is a common technique for analyzing molecular structures. Paper provides insights into the conformational analysis of N-glycosyl-thiophene-2-carboxamides, which could be relevant for the structural analysis of "6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide" due to the presence of the thiophene moiety.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various reagents and under different conditions is an important aspect of their chemical analysis. While the papers do not directly address the chemical reactions of "6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide," they do provide examples of reactions involving similar compounds. For instance, paper describes the reaction of pyrimidine carboxamides with ethyl chloroacetate, which could be a reaction of interest for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are essential for their practical applications. Paper discusses the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives, which is related to their chemical properties. Paper and focus on the synthesis of a specific pyrimidine derivative, which includes optimization of the reaction conditions, indicating the importance of understanding the physical and chemical properties for efficient synthesis.

科学研究应用

电荷转移材料

研究了6-羟基-N-(噻吩-2-基甲基)嘧啶-4-甲酰胺及其衍生物作为高效电荷转移材料的潜力。4,6-二(噻吩-2-基)嘧啶的衍生物展现出有希望的分子内电荷转移特性,可能与常用材料如五环烯和三(8-羟基喹啉基)铝相媲美甚至更优越。这是基于它们的电子、光物理和电荷转移特性,这些特性可以通过结构改变进行调节 (Irfan, 2014)。

药物应用

与6-羟基-N-(噻吩-2-基甲基)嘧啶-4-甲酰胺密切相关的噻吩并[2,3-d]嘧啶二酮核是各种药用活性化合物的组成部分。一项研究探讨了这一核心高度取代的5-甲酰胺-6-芳基类似物的合成,这些类似物可能在抑制单羧酸转运体中的乳酸摄取方面具有潜在应用 (O'Rourke et al., 2018)。

抗菌活性

源自3-氨基-5-甲基-2-(烷基硫基)-4-氧代-N-芳基-3,4-二氢噻吩(2,3-d)嘧啶的6-甲酰胺衍生物,与感兴趣的化合物结构相似,显示出显著的抗菌活性。这些衍生物对像普鲁提鲁斯杆菌和铜绿假单胞菌这样的菌株表现出比一些参考药物更有效的作用,暗示了它们在抗菌疗法中的潜力 (Kolisnyk et al., 2015)。

抗叶酸抑制剂

类似化合物,如6-取代吡咯并[2,3-d]嘧啶噻酰叶酸抑制剂,已被合成并研究其对表达叶酸受体、质子耦合叶酸转运体以及它们在抗肿瘤活性中的选择性抑制作用。这些化合物作为β-甘氨酰核糖核苷酸甲基转移酶的抑制剂,是癌症治疗中的重要靶点 (Wang et al., 2011)。

抗病毒活性

与6-羟基-N-(噻吩-2-基甲基)嘧啶-4-甲酰胺密切相关的吡咯并[2,3-d]嘧啶的衍生物已被合成并测试其对人类巨细胞病毒(HCMV)和单纯疱疹病毒1型(HSV-1)的抗病毒活性。该研究提供了对于抗病毒活性至关重要的结构-活性关系的见解,强调了特定取代基在增强功效方面的重要性 (Renau et al., 1996)。

属性

IUPAC Name |

6-oxo-N-(thiophen-2-ylmethyl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-9-4-8(12-6-13-9)10(15)11-5-7-2-1-3-16-7/h1-4,6H,5H2,(H,11,15)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQPWCWVWUCLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2552612.png)

![5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2552613.png)

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)

![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)